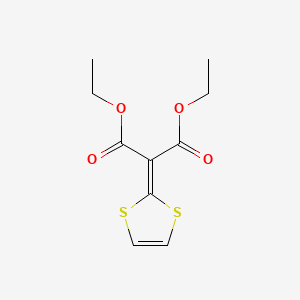
Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate is an organic compound with the molecular formula C10H12O4S2 It contains a dithiolane ring, which is a five-membered ring with two sulfur atoms, and a propanedioate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate typically involves the reaction of diethyl malonate with carbon disulfide and an alkylating agent under basic conditions. The reaction proceeds through the formation of a dithiolate intermediate, which then undergoes cyclization to form the dithiolane ring.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimization of reaction conditions, would apply to its production.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolane ring to a dithiol.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiols.
Scientific Research Applications
Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate involves its interaction with various molecular targets. The dithiolane ring can interact with metal ions or other electrophiles, leading to the formation of stable complexes. These interactions can affect the activity of enzymes or other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Diisopropyl 2-(1,3-dithiol-2-ylidene)propanedioate: Similar structure but with isopropyl groups instead of ethyl groups.
Diethyl malonate: Lacks the dithiolane ring but has a similar propanedioate group.
1,3-Dithiolane derivatives: Compounds with similar dithiolane rings but different substituents.
Uniqueness
Diethyl 2-(1,3-dithiol-2-ylidene)propanedioate is unique due to the presence of both the dithiolane ring and the propanedioate group
Properties
CAS No. |
59937-29-0 |
|---|---|
Molecular Formula |
C10H12O4S2 |
Molecular Weight |
260.3 g/mol |
IUPAC Name |
diethyl 2-(1,3-dithiol-2-ylidene)propanedioate |
InChI |
InChI=1S/C10H12O4S2/c1-3-13-8(11)7(9(12)14-4-2)10-15-5-6-16-10/h5-6H,3-4H2,1-2H3 |
InChI Key |
YBGWGJDWBPLOHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C1SC=CS1)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


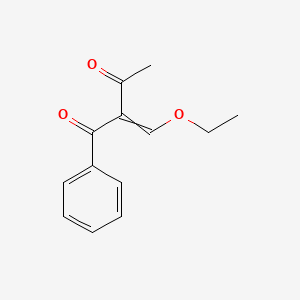
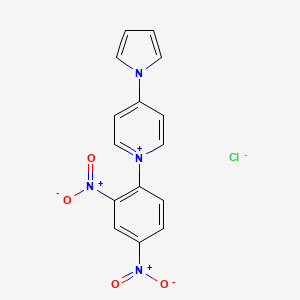
![9-{2-[2-(2-Phenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B14602314.png)
![4-(Dibromomethyl)tetrazolo[1,5-a]quinoxaline](/img/structure/B14602320.png)
![1H-Isoindole-1,3(2H)-dione, 2-[3-chloro-2-(methylsulfonyl)propyl]-](/img/structure/B14602322.png)
![2-[1-(4-Bromophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14602328.png)
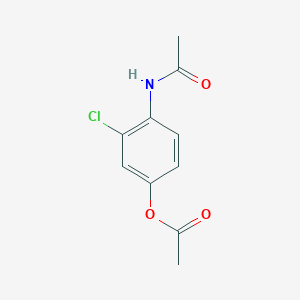
![1-[4-(Methylamino)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14602337.png)
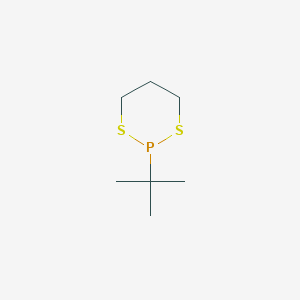
![2',2'-Dimethylspiro[4-azabicyclo[2.2.2]octane-2,4'-[1,3]dioxolane]](/img/structure/B14602343.png)
![3-[2-(2H-Tetrazol-5-yl)ethyl]-4H-1-benzopyran-4-one](/img/structure/B14602345.png)
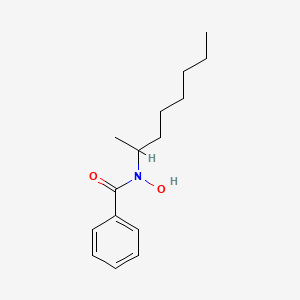
![2-Oxa-3-azabicyclo[2.2.1]hept-5-ene, 3-(3,5-dinitrobenzoyl)-](/img/structure/B14602357.png)

